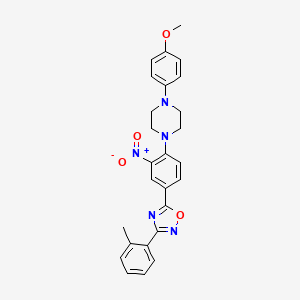![molecular formula C14H17N3O2 B7705661 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 570361-17-0](/img/structure/B7705661.png)
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. MI-2 has been shown to selectively inhibit the activity of a protein called menin, which is involved in the development and progression of certain types of cancer.
作用機序
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide works by binding to menin, a protein that plays a key role in the development and progression of cancer. Menin is involved in the regulation of gene expression, and is overexpressed in many types of cancer. By inhibiting the activity of menin, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide can block the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of menin, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is its specificity for menin, which makes it a potentially powerful tool for studying the role of this protein in cancer development and progression. However, like all small molecule inhibitors, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has limitations in terms of its effectiveness and toxicity. Further research is needed to determine the optimal dosage and administration schedule for 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide, as well as its potential side effects.
将来の方向性
There are several potential directions for future research on 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of the drug. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide treatment. Finally, there is a need for additional preclinical and clinical studies to further explore the potential of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide as a cancer therapy.
合成法
The synthesis of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide involves several steps, including the formation of a key intermediate compound, followed by a series of chemical reactions to produce the final product. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in several research articles.
科学的研究の応用
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to be effective against acute myeloid leukemia (AML), a type of blood cancer that is difficult to treat with existing therapies.
特性
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(17-7-3-2-6-12(17)16-10)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSNTOYUNANRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
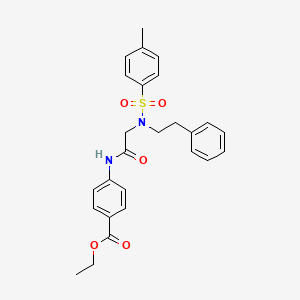
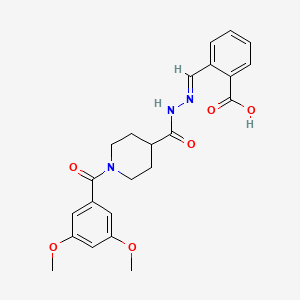


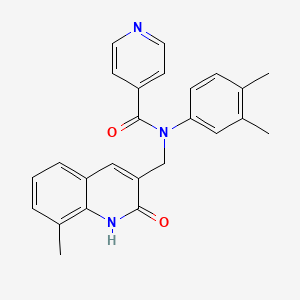
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
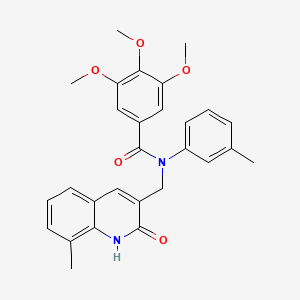
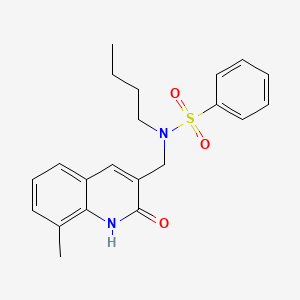
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
